molecular formula C8H9ClN4 B13158842 4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13158842
M. Wt: 196.64 g/mol
InChI Key: YNMMMIYXHMVBAN-UHFFFAOYSA-N
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Description

4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the reaction of a pyrazole derivative with a chlorinated pyrimidine under specific conditions. One common method includes the treatment of a formimidate derivative with hydrazine hydrate in ethanol . Another approach involves the use of triethylamine and THF under nitrogen atmosphere, followed by the addition of hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by various nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in DMF are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, inhibiting its activity and leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, it has been reported to act as a SK channel blocker .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 and act as a SK channel blocker makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

4-chloro-1-propylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H9ClN4/c1-2-3-13-8-6(4-12-13)7(9)10-5-11-8/h4-5H,2-3H2,1H3

InChI Key

YNMMMIYXHMVBAN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=NC=N2)Cl

Origin of Product

United States

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